molecular formula C11H9ClN2O B1406099 2-Chloro-5-(2-methoxyphenyl)pyrimidine CAS No. 1267009-84-6

2-Chloro-5-(2-methoxyphenyl)pyrimidine

Cat. No.: B1406099
CAS No.: 1267009-84-6
M. Wt: 220.65 g/mol
InChI Key: SRKXHHJHLQPWMT-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methoxyphenyl)pyrimidine is an organic compound with the molecular formula C11H9ClN2O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position and a 2-methoxyphenyl group at the 5-position of the pyrimidine ring.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-(2-methoxyphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis and metabolism of nucleotides, such as thymidylate synthase and dihydrofolate reductase. These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the overall biochemical pathways in which they are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in cell cycle regulation and metabolic processes, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can result in the modulation of downstream signaling pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion. This interaction can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cells, it may bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methoxyphenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2-methoxyphenyl)pyrimidine is unique due to the combination of the chlorine atom and the 2-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

2-chloro-5-(2-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-13-11(12)14-7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKXHHJHLQPWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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